N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
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Overview
Description
N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a complex heterocyclic compound that incorporates multiple functional groups, including triazole, thiadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline typically involves multiple steps, starting from readily available precursorsCommon synthetic methods involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scalable processes such as continuous flow chemistry .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or other parts of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action
Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines .
Uniqueness
What sets N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline apart is its specific combination of functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N6O2S2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C17H22N6O2S2/c1-21(2)14-6-4-13(5-7-14)16-20-23-15(18-19-17(23)26-16)12-8-10-22(11-9-12)27(3,24)25/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
KPBTXGXIHOBELY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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